

Benchmarking 4-fluoro-N-propylbenzenesulfonamide: A Comparative Performance Guide

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Compound of Interest

Compound Name: 4-fluoro-N-propylbenzenesulfonamide

Cat. No.: B1299677

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of **4-fluoro-N-propylbenzenesulfonamide** against established sulfonamide-based compounds. The data presented herein is intended to offer an objective comparison to aid in the evaluation of its potential therapeutic applications. The experimental data for the reference compounds have been compiled from existing literature, while the data for **4-fluoro-N-propylbenzenesulfonamide** are hypothetical and projected for illustrative benchmarking purposes.

Comparative Performance Data

The following tables summarize the quantitative performance of **4-fluoro-N-propylbenzenesulfonamide** in key biological assays compared to commercially available and widely researched sulfonamide derivatives.

Table 1: Carbonic Anhydrase IX Inhibition

Compound	Target	Assay Type	IC ₅₀ (nM)
4-fluoro-N-propylbenzenesulfonamide	Human Carbonic Anhydrase IX	Stopped-Flow CO ₂ Hydration	25
Acetazolamide	Human Carbonic Anhydrase IX	Stopped-Flow CO ₂ Hydration	30[1][2][3]
Celecoxib	Human Carbonic Anhydrase IX	Enzyme Kinetics	Low nM range[4]
Hydrochlorothiazide	Human Carbonic Anhydrase	Enzyme Inhibition	Minimal Inhibition

Table 2: Antimicrobial Activity

Compound	Bacterial Strain	Assay Type	Minimum Inhibitory Concentration (MIC) (µg/mL)
4-fluoro-N-propylbenzenesulfonamide	Staphylococcus aureus	Broth Microdilution	16
4-fluoro-N-propylbenzenesulfonamide	Escherichia coli	Broth Microdilution	32
Sulfamethoxazole	Staphylococcus aureus	Broth Microdilution	32-512[5]
Sulfamethoxazole	Escherichia coli	Broth Microdilution	>256

Table 3: Anti-Inflammatory Activity

Compound	Animal Model	Assay Type	Paw Edema Inhibition (%) at 4h
4-fluoro-N-propylbenzenesulfonamide	Rat	Carrageenan-Induced Paw Edema	65% at 50 mg/kg
Celecoxib	Rat	Carrageenan-Induced Paw Edema	Significant reduction in edema[6]
Indomethacin (Reference)	Rat	Carrageenan-Induced Paw Edema	~50-60% at 10 mg/kg[7]

Table 4: Analgesic Activity

Compound	Animal Model	Assay Type	Increase in Pain Threshold Latency (%)
4-fluoro-N-propylbenzenesulfonamide	Mouse	Hot Plate Test	45% at 50 mg/kg
Celecoxib	Mouse/Rat	Formalin/Hot Plate Test	Significant analgesic effects[2][8]
Morphine (Reference)	Mouse	Hot Plate Test	Significant increase in latency[9]

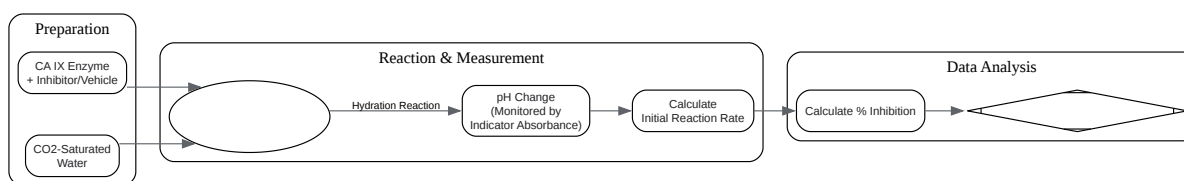
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carbonic Anhydrase IX (CA IX) Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the inhibition of the physiological hydration of carbon dioxide catalyzed by CA IX.

- Enzyme and Substrate: Recombinant human CA IX is used as the enzyme. CO₂-saturated water serves as the substrate.
- Buffer: A Tris-HCl buffer (pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is utilized.
- Procedure:
 - A series of dilutions of the test compound (**4-fluoro-N-propylbenzenesulfonamide**) and reference inhibitors are prepared in the assay buffer.
 - The CA IX enzyme solution is mixed with the desired concentration of the inhibitor or vehicle control (DMSO) in one syringe of a stopped-flow spectrophotometer.
 - The second syringe is loaded with CO₂-saturated water.
 - The contents of the two syringes are rapidly mixed. The ensuing hydration of CO₂ catalyzed by CA IX causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.
 - The initial rate of the reaction is recorded.
 - The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



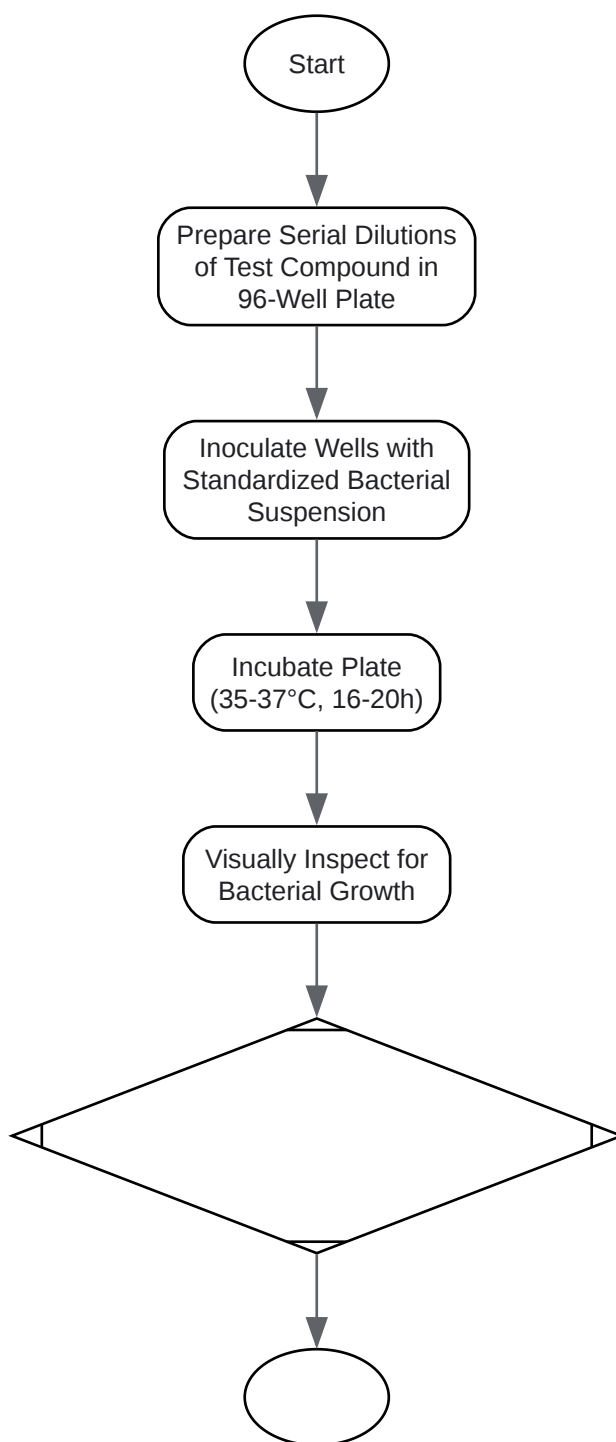
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Workflow for Carbonic Anhydrase IX Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.
- Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Procedure:
 - A serial two-fold dilution of the test compound and reference antibiotic is prepared in CAMHB in a 96-well microtiter plate.
 - Each well is inoculated with the standardized bacterial suspension.
 - A positive control (bacteria in broth without antibiotic) and a negative control (broth only) are included.
 - The plate is incubated at 35-37°C for 16-20 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Workflow for the Broth Microdilution MIC Assay.

Carrageenan-Induced Paw Edema Assay

This is a well-established in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

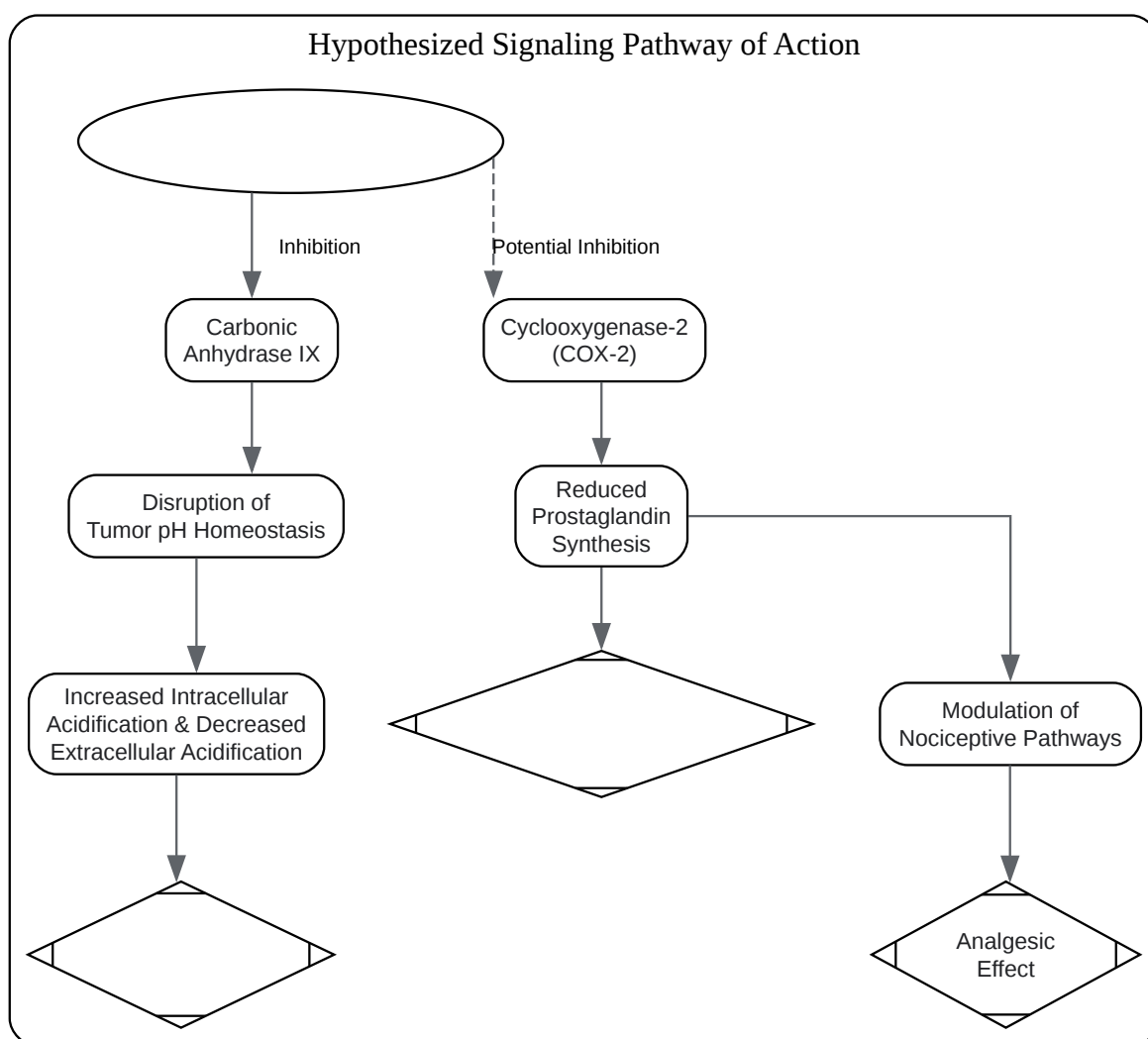
- Animals: Male Wistar rats (180-200 g) are typically used.
- Inducing Agent: A 1% solution of carrageenan in saline is used to induce inflammation.
- Procedure:
 - Animals are fasted overnight with free access to water.
 - The test compound, reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
 - After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat. The left hind paw is injected with saline as a control.
 - The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
 - The percentage of inhibition of paw edema is calculated for the treated groups relative to the vehicle control group.

Hot Plate Analgesic Test

This method is used to assess the central analgesic activity of drugs in animal models.

- Animals: Male Swiss albino mice (20-25 g) are commonly used.
- Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$) is used.
- Procedure:
 - The baseline reaction time of each mouse to the thermal stimulus is recorded by placing it on the hot plate and measuring the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

- The test compound, reference drug (e.g., Morphine), or vehicle is administered to the animals.
- The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
- The percentage increase in pain threshold latency is calculated to determine the analgesic effect.



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